![molecular formula C14H9BrN2O3 B5632182 1-(4-bromophenyl)-4-(2-furylmethylene)-3,5-pyrazolidinedione CAS No. 330965-67-8](/img/structure/B5632182.png)
1-(4-bromophenyl)-4-(2-furylmethylene)-3,5-pyrazolidinedione
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Overview
Description
Synthesis Analysis
The synthesis of related compounds involves reactions that lead to the formation of heterocyclic acylpyrazolone-based Schiff base compounds. For instance, the synthesis of a novel compound by reacting 1-phenyl-3-methyl-4-(α-furoyl)-pyrazolone-5 with p-bromoaniline under specific conditions demonstrates the complexity and versatility in synthesizing bromophenyl and furylmethylene derivatives. These syntheses are characterized by their specific reactants, conditions, and the resulting compound structures (Zhang et al., 2008).
Molecular Structure Analysis
The molecular structure of compounds similar to 1-(4-bromophenyl)-4-(2-furylmethylene)-3,5-pyrazolidinedione is often analyzed using X-ray diffraction, showcasing their complex geometries. For example, studies have revealed structures with triclinic systems, space groups, and dimensions that highlight the intricate nature of these molecules. These analyses not only provide insights into the compound's geometry but also its electronic properties, such as HOMO and LUMO energies, indicating stability and potential reactivity (Ö. Tamer et al., 2016).
Chemical Reactions and Properties
Chemical reactions involving 1-(4-bromophenyl)-4-(2-furylmethylene)-3,5-pyrazolidinedione and its derivatives are diverse, including nucleophilic substitutions, brominations, and cyclizations. These reactions lead to a variety of products with different substituents and functional groups, reflecting the compound’s reactive nature and the influence of its structure on its reactivity. For instance, reactions with nucleophiles and active methylene compounds have been explored, producing substituted products and pyrazole derivatives, respectively (H. Hassaneen et al., 1991).
Physical Properties Analysis
The physical properties of 1-(4-bromophenyl)-4-(2-furylmethylene)-3,5-pyrazolidinedione derivatives, such as crystal systems, density, and space groups, are determined through detailed structural analyses. These properties are crucial for understanding the compound's behavior in different environments and for potential applications in material science. The detailed crystallographic data provide insights into the compound's stability and molecular interactions (Y. E. Ryzhkova et al., 2020).
Chemical Properties Analysis
The chemical properties of these compounds are closely linked to their molecular structures. Investigations into their reactivity, stability, and interactions with other molecules are fundamental for applications in synthesis and material science. Spectroscopic methods, such as FT-IR, NMR, and UV-Vis, alongside computational studies, play a significant role in understanding these properties. For example, vibrational spectroscopy studies and theoretical calculations can elucidate aspects like charge transfer, electron density distribution, and the potential for non-linear optical properties (M. Prasad et al., 2012).
properties
IUPAC Name |
(4Z)-1-(4-bromophenyl)-4-(furan-2-ylmethylidene)pyrazolidine-3,5-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9BrN2O3/c15-9-3-5-10(6-4-9)17-14(19)12(13(18)16-17)8-11-2-1-7-20-11/h1-8H,(H,16,18)/b12-8- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PYCKGQNYHQQEOR-WQLSENKSSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C=C2C(=O)NN(C2=O)C3=CC=C(C=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=COC(=C1)/C=C\2/C(=O)NN(C2=O)C3=CC=C(C=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9BrN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(4Z)-1-(4-bromophenyl)-4-(furan-2-ylmethylidene)pyrazolidine-3,5-dione |
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